5-Ethyl-3-methyl-isoxazole-4-carboxylic acid
Overview
Description
The compound of interest, 5-Ethyl-3-methyl-isoxazole-4-carboxylic acid, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is a versatile scaffold in medicinal chemistry and is found in various biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of isoxazole derivatives has been explored in several studies. An improved procedure for the synthesis of 5-functionalized 3-isoxazolyl carboxylic acid derivatives, which are potential prodrugs for AMPA glutamate neurotransmitters, involves the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. The lithiation is facilitated by protecting the 4-acetyl group with a 5,5-dimethyl-1,3-dioxanyl group, which leads to good to excellent yields of the lithiated product when quenched with various electrophiles . Another study describes the lateral lithiation of the same compound using the same directing group, followed by a modified Willgerodt-Kindler reaction to produce homologated methyl esters after deprotection . Additionally, a general synthesis approach for 4-isoxazolecarboxylic esters, including ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, has been reported, which involves annulation and cycloaddition reactions .
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of 5-Ethyl-3-methyl-isoxazole-4-carboxylic acid, similar studies on related compounds can offer insights. For instance, a detailed structural, electronic, and spectroscopic study of 4-methylthiadiazole-5-carboxylic acid using density functional theory (DFT) has been performed, which could be analogous to the structural analysis of isoxazole derivatives .
Chemical Reactions Analysis
The chemical reactivity of isoxazole derivatives is highlighted in the synthesis methods, where the isoxazole ring is functionalized through various reactions. The deamination of the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, leading to the ethyl ester of 3-methylisoxazole-4-carboxylic acid, is an example of a specific chemical reaction that has been studied for the development of immunomodulatory agents . Furthermore, the synthesis of 5-substituted isoxazole-4-carboxylic esters, such as ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, involves reactions with chloroacetyl chloride and hydroxylamine hydrochloride, followed by conversion into sulfonium salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are closely related to their molecular structure and the substituents on the isoxazole ring. Although the papers do not provide specific details on the physical and chemical properties of 5-Ethyl-3-methyl-isoxazole-4-carboxylic acid, the synthesis and reactivity studies suggest that these compounds are amenable to various organic transformations, which can be used to modify their physical and chemical properties for potential pharmaceutical applications .
Scientific Research Applications
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- Application : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
- Method : Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
- Results : The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
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- Application : 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid has been used as a novel unnatural amino acid in the solid phase synthesis of α/β-Mixed Peptides .
- Method : This new unnatural β-amino acid was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis .
- Results : The obtained results present the possibility of the application of this β-amino acid in the synthesis of a new class of bioactive peptides .
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- Application : 5-Methylisoxazole-3-carboxylic acid is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .
- Method : It is used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .
- Results : The specific results or outcomes of these reactions are not provided in the source .
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- Application : Isoxazole derivatives have been found to exhibit anticancer properties and are being researched as potential HDAC inhibitors .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of these experiments are not provided in the source .
Safety And Hazards
Future Directions
Isoxazoles are commonly found in many commercially available drugs, making them significant in the field of drug discovery . Therefore, it is imperative to develop new eco-friendly synthetic strategies for isoxazoles . The potential application of metal-free synthetic routes for the synthesis of isoxazoles is a promising area of research .
properties
IUPAC Name |
5-ethyl-3-methyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)4(2)8-11-5/h3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBFYEKSQILKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397954 | |
Record name | 5-Ethyl-3-methyl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809639 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Ethyl-3-methyl-isoxazole-4-carboxylic acid | |
CAS RN |
69083-54-1 | |
Record name | 5-Ethyl-3-methyl-4-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69083-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-3-methyl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-3-methyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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